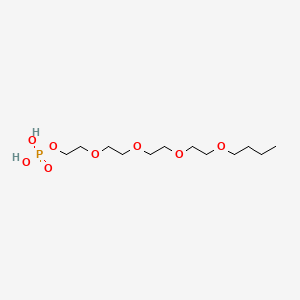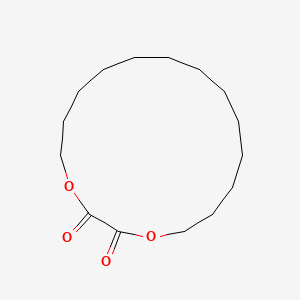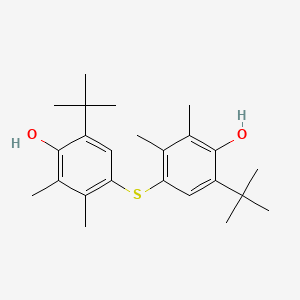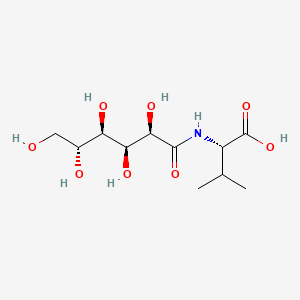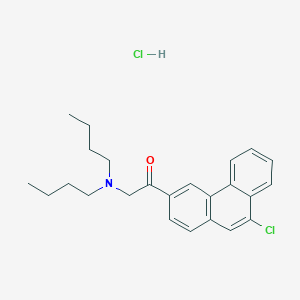
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride is a synthetic organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a chlorophenanthrene moiety and a dibutylamino group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-chlorophenanthrene and dibutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C).
Reaction Steps: The reaction proceeds through a series of steps, including halogenation, amination, and condensation, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenanthrene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(9-Bromophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
- 1-(9-Iodophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
- 1-(9-Fluorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
Uniqueness
1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride is unique due to the presence of the chlorine atom in the phenanthrene ring, which can influence its chemical reactivity and biological activity. The dibutylamino group also contributes to its distinct properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
7147-70-8 |
|---|---|
Molekularformel |
C24H29Cl2NO |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
1-(9-chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C24H28ClNO.ClH/c1-3-5-13-26(14-6-4-2)17-24(27)19-12-11-18-16-23(25)21-10-8-7-9-20(21)22(18)15-19;/h7-12,15-16H,3-6,13-14,17H2,1-2H3;1H |
InChI-Schlüssel |
QBJURESDWTXNJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


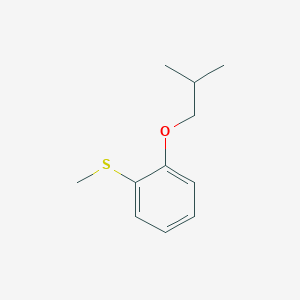
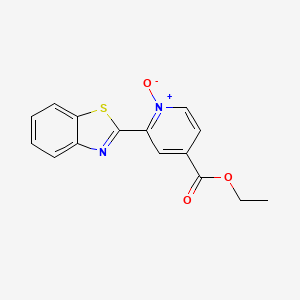
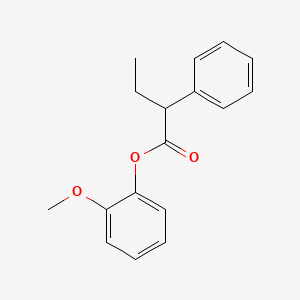
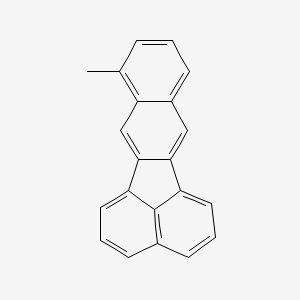
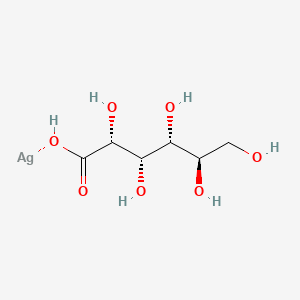
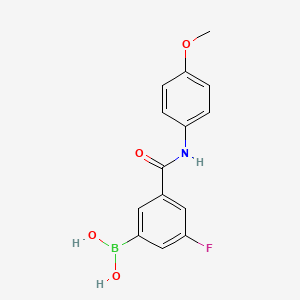

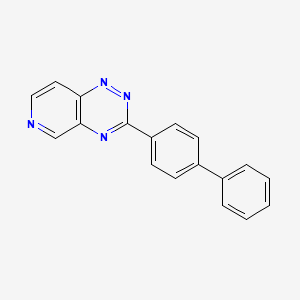

aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)
